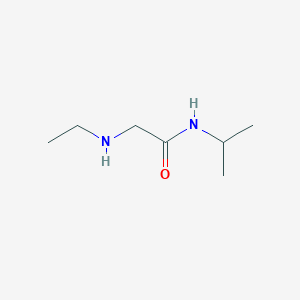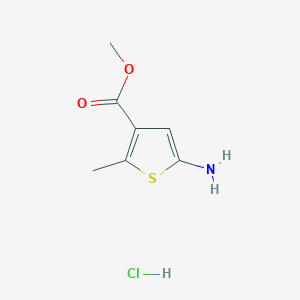
5-アミノ-2-メチルチオフェン-3-カルボン酸メチル塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5-amino-2-methylthiophene-3-carboxylate;hydrochloride” is a chemical compound with a molecular weight of 207.68 . The IUPAC name for this compound is “methyl 5-amino-2-methyl-3-thiophenecarboxylate hydrochloride” and its InChI code is "1S/C7H9NO2S.ClH/c1-4-5 (7 (9)10-2)3-6 (8)11-4;/h3H,8H2,1-2H3;1H" .
Molecular Structure Analysis
The molecular structure of “Methyl 5-amino-2-methylthiophene-3-carboxylate;hydrochloride” can be represented by the InChI code "1S/C7H9NO2S.ClH/c1-4-5 (7 (9)10-2)3-6 (8)11-4;/h3H,8H2,1-2H3;1H" . This indicates that the molecule consists of a thiophene ring with a methyl group and an amino group attached to it, and a carboxylate group attached to the methyl group.科学的研究の応用
生物活性化合物
チオフェン系アナログ、特に5-アミノ-2-メチルチオフェン-3-カルボン酸メチル塩酸塩は、潜在的な生物活性化合物として、多くの科学者の注目を集めています . 医薬品化学者は、これらの化合物を使用して、様々な生物活性を有する高度な化合物を開発しています .
腐食防止剤
チオフェン誘導体は、工業化学や材料科学において、腐食防止剤として使用されています . 金属の腐食を防ぎ、金属表面に保護層を形成します。
有機半導体
チオフェンを介した分子は、有機半導体の発展において重要な役割を果たしています . これらの半導体は、有機発光ダイオード(OLED)や有機電界効果トランジスタ(OFET)などの様々な電子デバイスに使用されています .
医薬品研究
5-アミノ-2-メチルチオフェン-3-カルボン酸メチル塩酸塩は、医薬品および化学研究の中間体として使用されています . これは、様々な医薬品の合成に使用することができます。
抗がん作用
チオフェン環系を持つ分子は、抗がん作用など、多くの薬理作用を示します . これらは、新しい抗がん剤の開発に使用することができます。
抗炎症作用
5-アミノ-2-メチルチオフェン-3-カルボン酸メチル塩酸塩などのチオフェン系化合物は、抗炎症作用を示すことが示されています . これらは、様々な炎症性疾患の治療に使用することができます。
特性
IUPAC Name |
methyl 5-amino-2-methylthiophene-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-4-5(7(9)10-2)3-6(8)11-4;/h3H,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSJVCHBGGEZSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)N)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239769-40-4 |
Source


|
| Record name | methyl 5-amino-2-methylthiophene-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

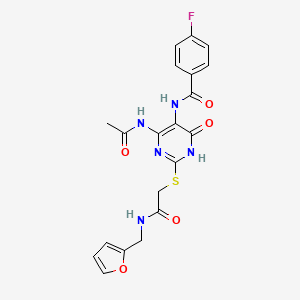
![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2402338.png)

![3-((5-(butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2402340.png)
![1-(4-Chlorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]ethanone](/img/structure/B2402344.png)

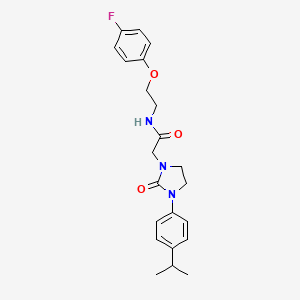
![N-([2,4'-bipyridin]-4-ylmethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402347.png)
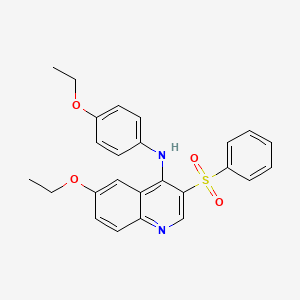
![Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate](/img/structure/B2402351.png)
![2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2402352.png)

